molecular formula C23H23N5O2S B2903279 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1251628-08-6

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2903279
CAS No.: 1251628-08-6
M. Wt: 433.53
InChI Key: RSOXTDCFDYSKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 1,2,3-triazole core linked to a 1,3-thiazole moiety via a carboxamide bridge. The triazole ring is substituted with a 3-methoxyphenyl group at position 1 and a methyl group at position 5, while the thiazole ring contains a 4-methyl substituent. The carboxamide group is further functionalized with a 4-methylbenzyl (p-tolylmethyl) amine. Such dual-heterocyclic architectures are frequently explored in medicinal and agrochemical research due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-8-10-17(11-9-14)13-24-22(29)21-15(2)25-23(31-21)20-16(3)28(27-26-20)18-6-5-7-19(12-18)30-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXTDCFDYSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Triazole Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Due to its complex structure, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thiazole Carboxamides with Varied Aryl Substituents
Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀ or Activity Level) Reference
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl, p-tolyl 348.40 Not reported
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl, 2-fluorophenyl 491.53 Not reported
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl, ethylsulfanyl-thiadiazole 388.47 Herbicidal activity (100 mg/L)

Key Observations :

  • The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 3,4-dimethylphenyl substituent in , but reduce lipophilicity relative to the ethylsulfanyl-thiadiazole in .
  • Fluorine or ethoxy substituents (e.g., ) can modulate electronic properties and metabolic stability, though specific data are lacking in the evidence.
Benzimidazole-Triazole-Thiazole Hybrids

Compounds such as 9a–e () incorporate benzimidazole and triazole-thiazole motifs. For example, 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) demonstrated strong docking affinity in molecular studies, suggesting that the triazole-thiazole-carboxamide scaffold can stabilize interactions with enzymatic active sites .

Thiadiazole and Thiazole Derivatives with Antitumor Activity
  • Thiadiazole derivative 9b (): IC₅₀ = 2.94 µM against HepG2 hepatocellular carcinoma .
  • Thiazole derivative 12a (): IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7) .
  • Compound 7b (): IC₅₀ = 1.61 µg/mL against HepG2 .

Structural-Activity Insights :

  • The methyl and aryl groups on the triazole-thiazole framework (common in the target compound) correlate with enhanced cytotoxicity.
  • Replacement of the thiadiazole ring (in 9b) with a thiazole (as in the target compound) may alter target selectivity due to differences in ring electronics and hydrogen-bonding capacity.

Biological Activity

The compound 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including the incorporation of triazole and thiazole moieties, suggest diverse biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 2[1(3methoxyphenyl)5methyltriazol4yl]4methylN[(4methylphenyl)methyl]1,3thiazole5carboxamide\text{IUPAC Name }2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell wall synthesis in bacteria, leading to bactericidal effects. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The thiazole component is associated with anticancer properties. In several studies, derivatives of thiazole have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values lower than standard chemotherapeutics like doxorubicin in assays against breast and colon cancer cell lines . The presence of electron-donating groups in the structure enhances its cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Known for its role in enhancing bioactivity due to its ability to form hydrogen bonds with biological targets.
  • Thiazole Moiety : Contributes significantly to the anticancer activity, as evidenced by SAR studies that highlight the importance of substituents on the phenyl rings for enhancing potency .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives, including our compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential as a therapeutic agent .

Research Findings

Recent findings highlight that modifications to the phenyl rings can significantly alter biological activity:

  • Methyl Substitution : Enhances lipophilicity and cellular uptake.
  • Methoxy Group : Imparts additional electron-donating characteristics that may improve binding affinity to target proteins.

Q & A

Q. Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the triazole (e.g., 1,4-disubstitution vs. 1,5-disubstitution). Key signals include methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₃N₅O₂S: 434.16 g/mol) .
  • IR spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Q. Methodology :

  • Substitution patterns : Modify the 3-methoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) to assess impact on target binding. Evidence shows electron-withdrawing groups improve antimicrobial activity .
  • Thiazole modifications : Introduce methyl or trifluoromethyl groups at the 4-position to enhance metabolic stability .
  • In silico docking : Use AutoDock Vina to predict binding affinity to targets (e.g., fungal CYP51 or bacterial topoisomerases). Compare docking scores with experimental IC₅₀ values .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Methodology :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .
  • Control for stereochemistry : Verify enantiopurity via chiral HPLC, as impurities in racemic mixtures can skew activity .
  • Address solvent effects : DMSO concentrations >1% may inhibit enzyme activity; use vehicle controls in all assays .

Basic: What in vitro models are suitable for initial evaluation of anticancer activity?

Q. Methodology :

  • Cell lines : Test against NCI-60 panel (e.g., MCF-7, A549) with 72-hour exposure. Calculate GI₅₀ values using sigmoidal dose-response curves .
  • Mechanistic assays : Perform Annexin V/PI staining (apoptosis) and ROS detection (oxidative stress) at IC₅₀ concentrations .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Q. Methodology :

  • ADMET prediction : Use SwissADME to estimate CYP450 inhibition, blood-brain barrier permeability, and hERG liability .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated demethylation) using Schrödinger’s BioLuminate .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts .

Advanced: What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

Q. Methodology :

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). Example: Monitor β-lactamase activity via nitrocefin hydrolysis at 482 nm .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to confirm direct target interaction .
  • Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to resolve binding modes at 2.0 Å resolution .

Basic: How to assess the compound’s stability under physiological conditions?

Q. Methodology :

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 is ideal .
  • Plasma stability : Incubate with human plasma (37°C, 1 hour). Centrifuge and analyze supernatant for intact compound .

Advanced: What in vivo models are appropriate for pharmacokinetic (PK) studies?

Q. Methodology :

  • Rodent PK : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours. Calculate AUC, Cmax, t₁/₂ using non-compartmental analysis .
  • Tissue distribution : Sacrifice animals at 24 hours; quantify compound in liver, kidney, and brain via LC-MS/MS .

Advanced: How can green chemistry principles improve the sustainability of synthesis?

Q. Methodology :

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
  • Catalyst recycling : Recover Pd/C via filtration and reuse for 3–5 cycles without significant loss in yield .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes (e.g., 150°C, 300 W) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.